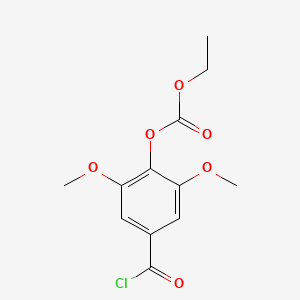

4-(Chlorocarbonyl)-2,6-dimethoxyphenyl ethyl carbonate

Description

Properties

CAS No. |

18780-68-2 |

|---|---|

Molecular Formula |

C12H13ClO6 |

Molecular Weight |

288.68 g/mol |

IUPAC Name |

(4-carbonochloridoyl-2,6-dimethoxyphenyl) ethyl carbonate |

InChI |

InChI=1S/C12H13ClO6/c1-4-18-12(15)19-10-8(16-2)5-7(11(13)14)6-9(10)17-3/h5-6H,4H2,1-3H3 |

InChI Key |

SUGYMTMPHHMOIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)Cl)OC |

Origin of Product |

United States |

Biological Activity

4-(Chlorocarbonyl)-2,6-dimethoxyphenyl ethyl carbonate is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and potential applications based on available literature.

The compound's structure can be broken down into several functional groups that contribute to its reactivity and biological activity. The chlorocarbonyl group is known for its electrophilic nature, which can facilitate nucleophilic attack by biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO5 |

| Molecular Weight | 248.67 g/mol |

| CAS Number | 18780-68-2 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing dimethoxyphenyl moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest. This mechanism is similar to that observed in well-known anticancer agents like Combretastatin A4 .

Case Studies

- Synthesis and Testing : A study conducted by researchers synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated a growth inhibition rate exceeding 50% in HOP-92 lung cancer cells after 48 hours of treatment .

- Comparative Analysis : In a comparative study of various derivatives, it was found that modifications to the chlorocarbonyl group significantly affected the compound's potency against different cancer types. For instance, the introduction of additional methoxy groups enhanced its selectivity for renal and CNS cancer cell lines .

Research Findings

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity against selected cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested .

- Structure-Activity Relationship (SAR) : SAR studies reveal that the presence of both chlorocarbonyl and dimethoxy groups is crucial for maintaining biological activity. Alterations in these groups often resulted in decreased efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-(chlorocarbonyl)-2,6-dimethoxyphenyl ethyl carbonate with analogous compounds:

Physicochemical Properties

- Lipophilicity : The morpholine analog (XLogP3 = 1.5) is more lipophilic than the chlorocarbonyl parent compound, which likely has a lower XLogP3 due to the polar chlorocarbonyl group. This difference impacts membrane permeability and biodistribution in drug candidates .

- Thermal Stability : While direct melting point data for the target compound are unavailable, its derivative 11b exhibits a melting point of 192–194°C , suggesting robust thermal stability. The morpholine analog’s larger molecular weight may further enhance stability.

Preparation Methods

Direct Carbonation Using Phosgene Derivatives

An alternative route employs phosgene derivatives to introduce the carbonate moiety. Diethyl dicarbonate (DEDC) or bis(trichloromethyl) carbonate (triphosgene) reacts with 4-(chlorocarbonyl)-2,6-dimethoxyphenol under controlled conditions. This method avoids handling gaseous phosgene, enhancing safety.

Reaction Scheme:

$$

\text{4-(ClCO)-2,6-(MeO)}2\text{C}6\text{H}2\text{OH} + (\text{EtOCO})2\text{O} \xrightarrow{\text{DMAP}} \text{4-(ClCO)-2,6-(MeO)}2\text{C}6\text{H}2\text{OCO}2\text{Et} + \text{EtOCO}_2\text{H}

$$

4-Dimethylaminopyridine (DMAP) catalyzes the reaction, which proceeds in tetrahydrofuran (THF) at reflux. The use of triphosgene requires careful temperature modulation to prevent over-carbonation.

Key Conditions:

- Catalyst: DMAP (0.1 equivalents)

- Solvent: THF or acetonitrile

- Temperature: 60–80°C

- Yield: Estimated at 60–75% based on patent examples.

Transesterification of Methyl Carbonate Precursors

Transesterification offers a milder pathway, particularly suitable for acid-sensitive substrates. Methyl 4-(chlorocarbonyl)-2,6-dimethoxyphenyl carbonate reacts with ethanol in the presence of an acid catalyst, exchanging the methoxy group for ethoxy.

Reaction Scheme:

$$

\text{4-(ClCO)-2,6-(MeO)}2\text{C}6\text{H}2\text{OCO}2\text{Me} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{4-(ClCO)-2,6-(MeO)}2\text{C}6\text{H}2\text{OCO}2\text{Et} + \text{MeOH}

$$

Sulfuric acid (0.5–1.0 equivalents) facilitates the equilibrium shift toward the ethyl carbonate. The reaction is conducted in toluene under Dean-Stark conditions to remove methanol, driving completion.

Key Conditions:

- Catalyst: Concentrated H$$2$$SO$$4$$

- Solvent: Toluene or xylene

- Temperature: 110–120°C

- Yield: ~80% after 6–8 hours.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-(ClCO)-2,6-(MeO)$$2$$C$$6$$H$$_2$$OH | Et$$_3$$N | CH$$2$$Cl$$2$$ | 0–25°C | 50–70% |

| Phosgene Carbonation | 4-(ClCO)-2,6-(MeO)$$2$$C$$6$$H$$_2$$OH | DMAP | THF | 60–80°C | 60–75% |

| Transesterification | Methyl 4-(ClCO)-2,6-(MeO)$$2$$C$$6$$H$$2$$OCO$$2$$Me | H$$2$$SO$$4$$ | Toluene | 110–120°C | ~80% |

Advantages and Limitations:

- Nucleophilic Substitution: Simple setup but moderate yields due to competing hydrolysis.

- Phosgene Carbonation: Higher yields but requires hazardous reagents.

- Transesterification: Efficient for scale-up but necessitates pre-formed methyl carbonate.

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethyl acetate/hexane. Characterization via $$^1$$H NMR reveals distinctive signals:

- Aromatic protons: δ 6.6–7.0 ppm (singlet, 2H)

- Methoxy groups: δ 3.8–3.9 ppm (singlets, 6H)

- Ethoxy carbonate: δ 1.3–1.4 ppm (triplet, 3H), δ 4.2–4.4 ppm (quartet, 2H).

Q & A

Q. What are the key considerations for designing a synthesis protocol for 4-(Chlorocarbonyl)-2,6-dimethoxyphenyl ethyl carbonate?

- Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions, such as temperature (0–6°C for intermediates like chlorophenols, as noted in refrigeration guidelines ), anhydrous environments to prevent hydrolysis of the chlorocarbonyl group, and stoichiometric optimization of reagents. Use of coupling agents (e.g., carbodiimides) or catalysts for esterification steps is critical. Safety protocols, including PPE (gloves, masks) and waste management for chlorinated byproducts, must align with hazardous chemical handling standards . Process control tools (e.g., real-time monitoring of pH and temperature) can enhance reproducibility, as outlined in chemical engineering design principles .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR, especially and ) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (using chlorophenol standards as reference ) or gas chromatography (GC) with mass spectrometry is recommended. Differential scanning calorimetry (DSC) can assess thermal stability, while Karl Fischer titration ensures low water content in hygroscopic intermediates.

Q. How can factorial design be applied to optimize reaction conditions for its synthesis?

- Methodological Answer : A fractional factorial design (FFD) minimizes experimental runs while evaluating critical variables (e.g., temperature, molar ratios, catalyst loading). For example, a 2 design can identify interactions between variables affecting yield. Statistical tools like ANOVA and response surface methodology (RSM) help quantify parameter significance, as demonstrated in chemical process optimization studies . Post-optimization validation runs ensure robustness.

Advanced Research Questions

Q. What methodologies are recommended for investigating the reaction kinetics and mechanisms underlying the formation of this compound?

- Methodological Answer : In situ spectroscopic techniques (e.g., FTIR or Raman) can track intermediate species during synthesis. Stopped-flow NMR or UV-vis spectroscopy quantifies reaction rates under varying conditions (solvent polarity, temperature). Computational methods (DFT calculations) model transition states and activation energies, validated against experimental kinetic data. Reactor design principles (e.g., plug-flow vs. batch) should align with reaction thermodynamics, as per reaction engineering frameworks .

Q. How can computational modeling be integrated with experimental data to predict the stability of this compound under varying conditions?

- Methodological Answer : Molecular dynamics (MD) simulations assess conformational stability in solvents, while quantum mechanical (QM) calculations predict degradation pathways (e.g., hydrolysis of the carbonate ester). Experimental stability studies (accelerated aging under heat/light) provide empirical data to refine computational models. Machine learning algorithms can correlate structural descriptors (e.g., Hammett constants) with observed degradation rates .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental yields in its synthesis?

- Methodological Answer : Systematic error analysis (e.g., impurity profiling via LC-MS) identifies unaccounted intermediates or side reactions. Sensitivity analysis in computational models adjusts for approximations (e.g., solvent effects). Design of experiments (DoE) with nested factors isolates confounding variables (e.g., trace moisture in reagents). Cross-validation using alternative synthetic routes (e.g., protecting-group strategies) reconciles discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.